molecular formula C7H12Cl2N4O3 B2539811 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoicaciddihydrochloride CAS No. 2344678-61-9

2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoicaciddihydrochloride

Cat. No.: B2539811
CAS No.: 2344678-61-9
M. Wt: 271.1
InChI Key: YKJUSKKTWUCFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride is a compound with significant importance in various scientific fields This compound is known for its unique structure, which includes an amino group, a dihydropyrimidinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride typically involves multiple steps. One common method includes the reaction of a suitable precursor with ammonia or an amine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The industrial process also involves rigorous purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced .

Scientific Research Applications

2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride include:

  • 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride
  • 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
  • Lenalidomide

Uniqueness

The uniqueness of 2-amino-3-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties. This makes it valuable for various applications, particularly in research and development .

Properties

IUPAC Name

2-amino-3-(2-amino-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3.2ClH/c8-4(6(13)14)1-3-2-10-7(9)11-5(3)12;;/h2,4H,1,8H2,(H,13,14)(H3,9,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJUSKKTWUCFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.